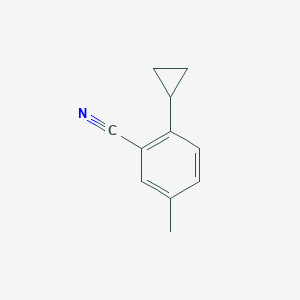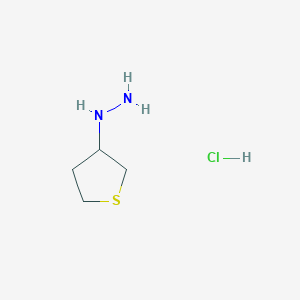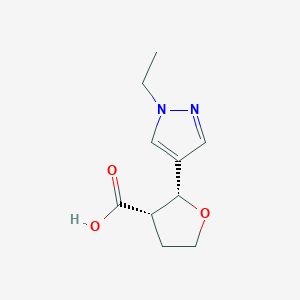
5-Bromo-3-fluorothiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluorothiophene-2-carbonitrile: is a heterocyclic compound with the molecular formula C5H2BrFN2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of 5-Bromo-3-fluorothiophene-2-carbonitrile typically involves the bromination and fluorination of thiophene derivatives.
Industrial Production Methods: Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-fluorothiophene-2-carbonitrile can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted thiophenes.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically results in the formation of thiol derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Bromo-3-fluorothiophene-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Intermediates: This compound is used in the synthesis of pharmaceutical intermediates, which are crucial for the development of various drugs.
Industry:
Mechanism of Action
The mechanism by which 5-Bromo-3-fluorothiophene-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
5-Bromo-3-fluoropyridine-2-carbonitrile: This compound is similar in structure but contains a pyridine ring instead of a thiophene ring.
5-Fluorothiophene-2-carbonitrile: This compound lacks the bromine atom but shares the thiophene ring and fluorine substitution.
Uniqueness:
Properties
Molecular Formula |
C5HBrFNS |
|---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
5-bromo-3-fluorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBrFNS/c6-5-1-3(7)4(2-8)9-5/h1H |
InChI Key |
KBSSLDUELNSJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)




![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)

![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)

